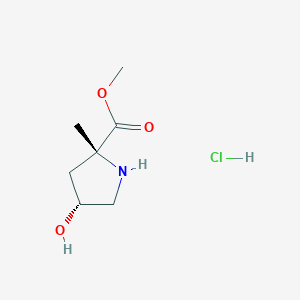
N-Ethyl-2-(3-(5-fluoropyridin-2-YL)-1H-pyrazol-1-YL)ethanamine hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Ethyl-2-(3-(5-fluoropyridin-2-YL)-1H-pyrazol-1-YL)ethanamine hydrochloride is an organic compound with a complex structure that includes a fluoropyridine and a pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-2-(3-(5-fluoropyridin-2-YL)-1H-pyrazol-1-YL)ethanamine hydrochloride typically involves multiple stepsThe reaction conditions often include the use of polar solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process efficiently .
Análisis De Reacciones Químicas
Types of Reactions
N-Ethyl-2-(3-(5-fluoropyridin-2-YL)-1H-pyrazol-1-YL)ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
N-Ethyl-2-(3-(5-fluoropyridin-2-YL)-1H-pyrazol-1-YL)ethanamine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-Ethyl-2-(3-(5-fluoropyridin-2-YL)-1H-pyrazol-1-YL)ethanamine hydrochloride involves its interaction with specific molecular targets. The fluoropyridine and pyrazole rings can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
N-Ethyl-2,6-diamino-4-fluoropyridinium triflate: Similar in structure but with different functional groups.
1-(5-Fluoropyridin-2-yl)ethanamine: Shares the fluoropyridine moiety but lacks the pyrazole ring.
Uniqueness
N-Ethyl-2-(3-(5-fluoropyridin-2-YL)-1H-pyrazol-1-YL)ethanamine hydrochloride is unique due to its combination of a fluoropyridine and a pyrazole ring, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C12H16ClFN4 |
|---|---|
Peso molecular |
270.73 g/mol |
Nombre IUPAC |
N-ethyl-2-[3-(5-fluoropyridin-2-yl)pyrazol-1-yl]ethanamine;hydrochloride |
InChI |
InChI=1S/C12H15FN4.ClH/c1-2-14-6-8-17-7-5-12(16-17)11-4-3-10(13)9-15-11;/h3-5,7,9,14H,2,6,8H2,1H3;1H |
Clave InChI |
RWYJVTCENYNGKS-UHFFFAOYSA-N |
SMILES canónico |
CCNCCN1C=CC(=N1)C2=NC=C(C=C2)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1'H-1,5'-Bipyrrolo[2,3-C]pyridine](/img/structure/B13054177.png)








![N-Hydroxy-1'-methyl-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxamide](/img/structure/B13054213.png)
![Spiro[cyclohexane-1,3'-indoline]-5'-carboxylicacid trifluoroacetate](/img/structure/B13054220.png)


